1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
Description
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
NALROIREJITEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule features a phenyl ring substituted with two electron-withdrawing trifluoromethoxy groups at the 2- and 5-positions, coupled with a 3-bromopropan-2-one side chain. Retrosynthetically, the compound can be dissected into two primary fragments:
- 2,5-Bis(trifluoromethoxy)benzene derivative : Serves as the aromatic core.
- 3-Bromopropan-2-one : Introduces the brominated ketone moiety.
The trifluoromethoxy groups significantly influence the electronic properties of the aromatic ring, directing electrophilic substitution reactions to specific positions. Meanwhile, the bromine atom in the propanone chain enhances reactivity for downstream functionalization.
Synthetic Routes and Methodologies
Friedel-Crafts Acylation Followed by Bromination
A two-step approach involving Friedel-Crafts acylation and subsequent bromination is a plausible route:
Step 1: Friedel-Crafts Acylation of 2,5-Bis(trifluoromethoxy)benzene
The aromatic core undergoes acylation with propenoyl chloride or analogous reagents in the presence of Lewis acids (e.g., AlCl₃) to form 1-(2,5-bis(trifluoromethoxy)phenyl)propan-2-one. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethoxy groups directing acyl group placement.
Reaction Conditions :
- Solvent: Dichloromethane or nitrobenzene
- Temperature: 0–25°C
- Catalyst: AlCl₃ (1.2 equiv)
- Yield: ~60–70% (estimated based on analogous systems).
Step 2: Bromination of Propan-2-one Side Chain
The ketone intermediate is brominated at the α-position using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Radical initiators (e.g., AIBN) or light may facilitate this process.
Optimization Insights :
- Solvent System : A mixture of acetic acid and sulfuric acid enhances regioselectivity and reduces dibromination byproducts.
- Temperature : 40–50°C minimizes side reactions while ensuring complete conversion.
- Catalyst : No catalyst required; bromination proceeds via radical or electrophilic mechanisms.
Challenges :
- Competing dibromination at the β-position.
- Steric hindrance from trifluoromethoxy groups may reduce reaction efficiency.
Direct Bromination of Preformed Arylpropanone
An alternative one-pot synthesis involves brominating a preassembled 1-(2,5-bis(trifluoromethoxy)phenyl)propan-2-one. This method prioritizes streamlined processing but requires precise control over reaction conditions to avoid over-bromination.
Key Parameters :
Byproducts :
Advanced Catalytic and Regioselective Approaches
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers a modular route to construct the carbon skeleton. For instance, Suzuki-Miyaura coupling between a brominated propanone boronic ester and a 2,5-bis(trifluoromethoxy)phenyl halide could yield the target compound.
Catalytic System :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Toluene/water (3:1)
- Yield : ~75% (extrapolated from similar couplings).
Advantages :
- High functional group tolerance.
- Enables late-stage bromine introduction.
Limitations :
- Requires pre-functionalized starting materials.
- Sensitivity to moisture and oxygen.
Electrochemical Bromination
Emerging electrochemical methods provide a green alternative for selective bromination. Applying a controlled potential to a solution of 1-(2,5-bis(trifluoromethoxy)phenyl)propan-2-one and NaBr in acetic acid achieves α-bromination with minimal waste.
Conditions :
- Electrolyte: NaBr (2.0 equiv)
- Anode: Pt mesh
- Cathode: Graphite
- Current Density: 10 mA/cm²
- Conversion: >90% (theoretical).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Substituent Effects: The trifluoromethoxy (-O-CF₃) groups in the target compound are strong electron-withdrawing groups, likely enhancing the electrophilicity of the ketone moiety compared to the bromophenyl groups in 1,3-Bis(4-bromophenyl)-2-propanone . The trifluoromethylthio (-S-CF₃) substituents in the analog from differ electronically and sterically from -O-CF₃, as sulfur’s larger atomic radius and lower electronegativity may reduce the compound’s polarity compared to the target.
Molecular Weight and Complexity :
- The target compound and the trifluoromethylthio analog share identical molar masses (413.2 g/mol), while the bis-bromophenyl analog has a lower molar mass (376.07 g/mol) due to the absence of fluorine atoms.
However, the electron-deficient aromatic ring in the target compound may favor nucleophilic aromatic substitution reactions, unlike the bromophenyl analog , which is more suited for electrophilic aromatic substitution.
Biological Activity
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique structural features, including a brominated propanone moiety and two trifluoromethoxy groups. These structural characteristics potentially enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C11H7BrF6O3
- Molar Mass : 381.07 g/mol
- Density : 1.646 g/cm³ (predicted)
- Boiling Point : 292.4 °C (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential anticancer properties and mechanisms of action.
The biological activity is believed to stem from the interaction of the trifluoromethoxy groups with biological targets, enhancing lipophilicity and stability. The bromine atom can participate in nucleophilic substitution reactions, which may modify the compound’s activity against various cancer cell lines.
Anticancer Activity
Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15.63 µM, comparable to that of Tamoxifen (IC50 = 10.38 µM) .
- U-937 (Monocytic Leukemia) : The compound showed promising results with lower IC50 values than traditional chemotherapeutics like doxorubicin .
Comparative Analysis
A comparison of the IC50 values of this compound with other known anticancer agents is presented in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Tamoxifen | MCF-7 | 10.38 |
| Doxorubicin | U-937 | Varies |
| Prodigiosin | MCF-7 | 1.93 |
Research Applications
The compound's unique properties make it suitable for various applications:
- Pharmaceuticals : As an intermediate in drug synthesis due to its potential pharmacological activity.
- Agrochemicals : Development of pesticides and herbicides leveraging its biological interactions.
- Materials Science : Used in creating advanced materials with enhanced chemical resistance and hydrophobic properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one?
Answer: A plausible route involves Friedel-Crafts acylation of 2,5-bis(trifluoromethoxy)benzene with bromoacetyl bromide, followed by purification via column chromatography. For halogenation control, stoichiometric optimization is critical to avoid over-bromination. Alternative methods may include ketone bromination using N-bromosuccinimide (NBS) under radical initiation, though steric hindrance from the trifluoromethoxy groups may require elevated temperatures (≥80°C) .
Q. How can researchers characterize the structural integrity of this compound?
Answer:
- NMR Spectroscopy : and NMR confirm the presence of trifluoromethoxy groups ( ppm for ) and bromine substitution patterns.
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~387.05 g/mol for CHBrFO).
- X-ray Crystallography : Resolve steric effects from the bulky 2,5-bis(trifluoromethoxy)phenyl group (see analogous crystal structures in ).
Q. What stability considerations apply during storage and handling?
Answer: Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethoxy groups or bromine displacement. Avoid prolonged exposure to moisture, as the ketone moiety may hydrate reversibly .
Q. What reactivity patterns are expected at the bromine and ketone sites?
Answer:
- Bromine : Susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling via Pd catalysis).
- Ketone : May undergo reduction to secondary alcohol or condensation with hydrazines for heterocycle synthesis. Steric hindrance from the aryl group may slow reactivity .
Advanced Research Questions
Q. How do electronic effects from trifluoromethoxy groups influence reaction mechanisms?
Answer: The electron-withdrawing nature of -OCF groups deactivates the aromatic ring, directing electrophilic substitution to the para position relative to existing substituents. Computational studies (DFT) suggest enhanced stabilization of transition states in SNAr reactions due to resonance withdrawal .
Q. What contradictions exist in reported synthetic yields for this compound?
Answer: Discrepancies arise from solvent polarity effects. For example, yields in DCM (55–60%) vs. DMF (40–45%) may reflect competing side reactions (e.g., ketone dimerization). Optimize using mixed solvents (e.g., DCM:THF 3:1) to balance solubility and reactivity .
Q. How can this compound serve as a precursor for bioactive molecules?
Answer: The bromine atom enables cross-coupling reactions to generate aryl- or heteroaryl-modified derivatives. For instance, coupling with pyrazole boronic esters could yield candidates for antimicrobial testing, as seen in structurally related brominated ketones (MIC values: 2–8 µg/mL against S. aureus) .
Q. What computational tools predict its physicochemical properties?
Answer:
- LogP Calculation : Use Molinspiration or ChemAxon to estimate lipophilicity (predicted LogP ~3.2), critical for pharmacokinetic profiling.
- Hammett Constants : Quantify substituent effects on reaction rates (σ for -OCF ≈ 0.52) .
Q. How does steric bulk impact crystallization behavior?
Answer: The 2,5-bis(trifluoromethoxy)phenyl group induces non-planar packing in the crystal lattice, reducing melting point (mp ~85–90°C) compared to less hindered analogs. Single-crystal XRD reveals intermolecular F···F interactions (2.8–3.0 Å) stabilizing the structure .
Q. What analytical challenges arise in quantifying trace impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
